molecular formula C7H5NaO3 B8708425 Sodium 3,4-(methylenedioxy) phenolate

Sodium 3,4-(methylenedioxy) phenolate

Cat. No.: B8708425
M. Wt: 160.10 g/mol
InChI Key: LEWPSSCATGWXEP-UHFFFAOYSA-M
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Description

Sodium 3,4-(methylenedioxy) phenolate is a useful research compound. Its molecular formula is C7H5NaO3 and its molecular weight is 160.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5NaO3

Molecular Weight

160.10 g/mol

IUPAC Name

sodium;1,3-benzodioxol-5-olate

InChI

InChI=1S/C7H6O3.Na/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3,8H,4H2;/q;+1/p-1

InChI Key

LEWPSSCATGWXEP-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sesamol (415 mg, 3.0 mmol) was added, as a solution in THF (2 ml), to a suspension of mineral oil-free NaH under a water cooling bath. The mixture was stirred at 25° C. for 20 min. yielding a clear solution. The solvent was evaporated at 40° C. under reduced pressure and the resulting solid sodium 3,4-(methylenedioxy)phenoxide was dried in vacuo at 25° C. for 30 min before use.
Quantity
415 mg
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reactant
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0 (± 1) mol
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of sodium 3,4-methylenedioxy-phenoxide was prepared by adding slowly with stirring and under nitrogen a solution of 3,4-methylenedioxy phenol (59.66 g, 0.432 mole) in 250 ml of tetrahydrofuran (THF) (distilled from lithium aluminum hydride) to a mixture of sodium hydride (50%) (20.74 g, 0.432 mole), (previously washed with hexane and dried) in 250 ml of THF. After stirring for 30 min at room temperature, all evolution of hydrogen ceased and 1-(2'-pyridyl)-2-bromoethanol* hydrobromide (30.56 g, 0.108 mole) was added as a solid over a 5 min period. The reaction was heated at reflux overnight under nitrogen. The THF was removed in vacuo, and the resulting dark brown oil was partitioned between water and methylene chloride. The methylene chloride layer was extracted with 10% sodium hydroxide and was dried over sodium sulfate. The solvent was removed in vacuo to give a brown solid (21.95 g). This material was dissolved in methanol and converted to the hydrochloride salt with ethereal hydrogen chloride. This salt was recrystallized from methanol-diethyl ether to give 18.29 g (57.3%) of a brown solid, m.p. 165.6°-167.0° C. with decomposition.
Quantity
59.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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20.74 g
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reactant
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[Compound]
Name
1-(2'-pyridyl)-2-bromoethanol
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0 (± 1) mol
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reactant
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30.56 g
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reactant
Reaction Step Three

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